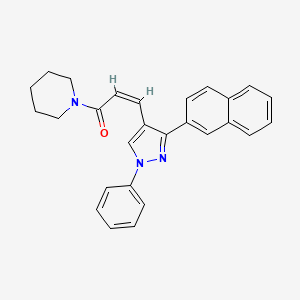
(Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H25N3O and its molecular weight is 407.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-3-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one, a pyrazole derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
1. Structural Characteristics
The molecular formula of the compound is C23H22N2O, and it features a complex structure comprising a pyrazole ring, naphthalene moiety, and piperidine group. The crystal structure analysis reveals that the molecule is nearly planar with minimal dihedral angles between the rings, indicating effective π–π stacking interactions which may contribute to its biological activity .
2. Synthesis
The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of appropriate aldehydes with hydrazine derivatives followed by cyclization reactions. The yield of the final product can vary but is generally reported to be around 56% under optimized conditions .
3. Biological Activities
3.1 Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 25 |
| Pyrazole Derivative B | Escherichia coli | 50 |
| Target Compound | Bacillus subtilis | 30 |
These findings suggest that the compound may possess antibacterial properties comparable to standard antibiotics .
3.2 Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with various cellular targets involved in cancer progression. For example, it has been shown to induce apoptosis in certain cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism of action is thought to involve the inhibition of key signaling pathways associated with cell survival and proliferation .
3.3 Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds like this compound have shown potential in reducing inflammatory markers. Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models .
4. Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity, suggesting structure–activity relationships that could guide future drug design.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects through apoptosis induction pathways. This study emphasized the importance of further exploring these compounds for anticancer drug development.
Properties
IUPAC Name |
(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-26(29-17-7-2-8-18-29)16-15-24-20-30(25-11-3-1-4-12-25)28-27(24)23-14-13-21-9-5-6-10-22(21)19-23/h1,3-6,9-16,19-20H,2,7-8,17-18H2/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVCEPAFFBNJKS-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














